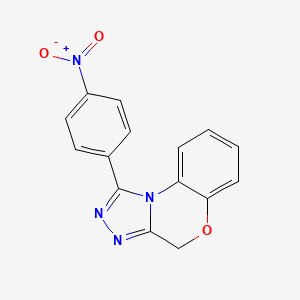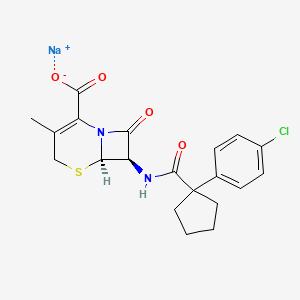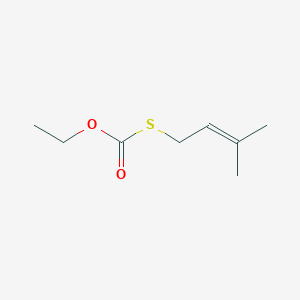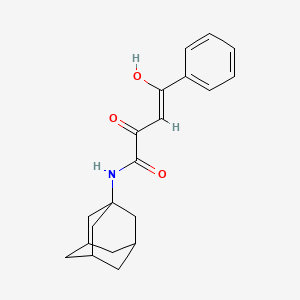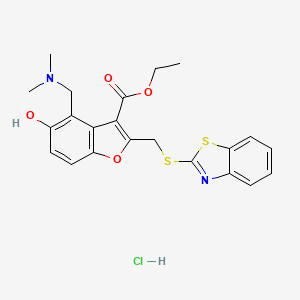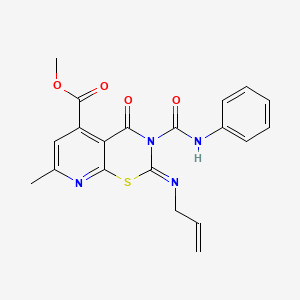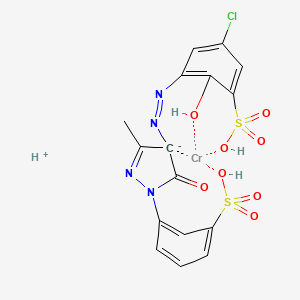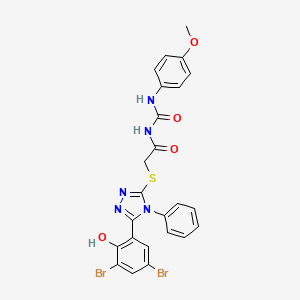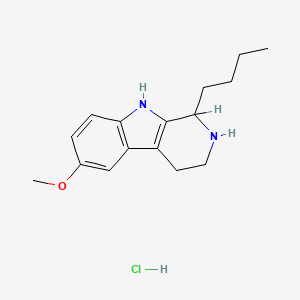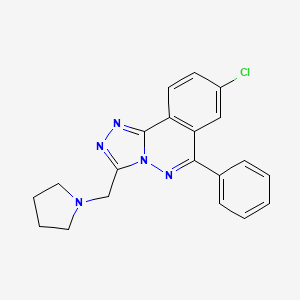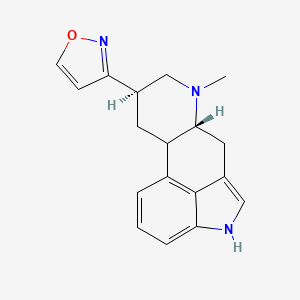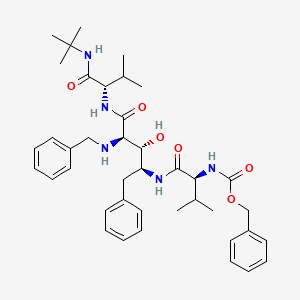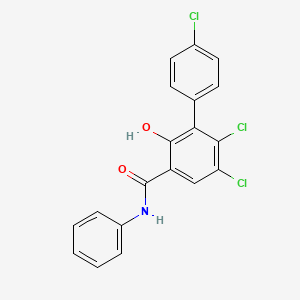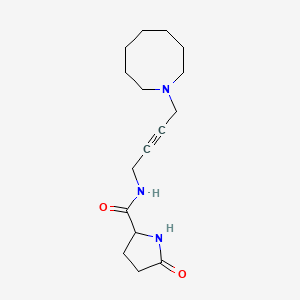
(+-)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butynyl group, and an azocinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the butynyl group, and the incorporation of the azocinyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine
- Hexahydro-1-methylphthalic anhydride
- Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin
Uniqueness
(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
81655-71-2 |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
N-[4-(azocan-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c20-15-9-8-14(18-15)16(21)17-10-4-7-13-19-11-5-2-1-3-6-12-19/h14H,1-3,5-6,8-13H2,(H,17,21)(H,18,20) |
InChI-Schlüssel |
NIRVYQMDGPOHMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CCC1)CC#CCNC(=O)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


